molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Cat. No.: B093102
CAS No.: 15872-28-3
M. Wt: 180.16 g/mol
InChI Key: NRIMHVFWRMABGJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Activity in Asymmetric Additions : Bicyclo[2.2.1]hepta-2,5-dienes have been used in rhodium-catalyzed asymmetric additions, showing high activity and enantioselectivity. These findings are significant for the development of chiral compounds in pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).

  • Synthesis of N-Substituted Imides : Research has shown the synthesis of N-substituted imides of dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid, indicating its utility in generating bicyclic adducts with biological and physiological activity (Nagiev, 2015).

  • Polymer Synthesis : Bicyclo[2.2.1]hepta-2,5-diene derivatives have been used in the synthesis of stereoblock copolymers, demonstrating their role in advanced polymer chemistry (Broeders et al., 1996).

  • Vinyl Chloride Copolymers : These compounds can copolymerize with vinyl chloride to produce high softening, easily processed vinyl resins, which is significant for material science and engineering applications (Zutty & Whitworth, 1964).

  • Crystal Structure Analysis : The crystal structure of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid, a related compound, has been determined, contributing to the understanding of molecular and crystal structures (Hechtfischer et al., 1970).

  • Reactions with Zeolites : Bicyclo[2.2.1]hepta-2,5-diene reacts with various zeolites to form alcohols and ethers, highlighting its potential in catalysis and materials chemistry (Azbel et al., 1986).

  • Hydrogenation and Dimerization : This compound can be hydrogenated and dimerized using cobalt(I) complexes, indicating its reactivity and potential in synthetic chemistry (Kanai et al., 1986).

  • Alternating Copolymerizations : It has been used in alternating copolymerizations with carbon monoxide, leading to the creation of new polymer materials (Safir & Novak, 1998).

Safety and Hazards

The compound is classified as Aquatic Chronic 3 - Flam. Liq. 2, indicating potential hazards related to flammability and chronic toxicity to aquatic life .

Mechanism of Action

Target of Action

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, also known as 2,5-Norbornadiene-2,3-dicarboxylic acid, is an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

Given its role as an intermediate in prostaglandin synthesis , it likely interacts with enzymes involved in this pathway, contributing to the production of these important bioactive lipids.

Biochemical Pathways

As an intermediate in prostaglandin synthesis , this compound is part of the arachidonic acid metabolic pathway. Prostaglandins produced through this pathway have various roles, including mediating inflammatory responses, regulating blood flow, and influencing platelet aggregation.

Result of Action

The primary result of the action of this compound is the production of prostaglandins . These molecules have a wide range of effects at the cellular level, including promoting inflammation, vasodilation, and the aggregation of platelets.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMHVFWRMABGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935971
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-28-3
Record name Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-Norbornadiene-2,3-dicarboxylic acid in materials science?

A: 2,5-Norbornadiene-2,3-dicarboxylic acid is a key building block for synthesizing polymers with unique photoresponsive properties. [, , , , , ] This molecule contains a norbornadiene (NBD) group, known for its ability to undergo reversible isomerization to quadricyclane (QC) upon exposure to light. This transformation allows for the storage and release of energy, making these polymers interesting for applications like solar energy storage.

Q2: How is 2,5-Norbornadiene-2,3-dicarboxylic acid incorporated into polymers?

A: The dicarboxylic acid functionality of 2,5-Norbornadiene-2,3-dicarboxylic acid enables its use in polymerization reactions. It can react with bis(epoxide)s through a polyaddition reaction to form polyesters containing NBD residues in the main chain. [, , ] This approach allows for the creation of various polymers by selecting different bis(epoxide)s.

Q3: Can the photochemical properties of 2,5-Norbornadiene-2,3-dicarboxylic acid be enhanced when incorporated into polymers?

A: Yes, studies show that incorporating 2,5-Norbornadiene-2,3-dicarboxylic acid into polymers can significantly enhance its photoreactivity. For example, the NBD residues in a specific polymer exhibited 50 times higher photoreactivity than NBD in the film state and 60 times higher than in a tetrahydrofuran solution. [] This enhancement is attributed to the polymer matrix influencing the NBD group's environment and facilitating efficient energy transfer.

Q4: What strategies are used to further improve the photoresponsiveness of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid?

A: Researchers have explored different strategies to further boost photoresponsiveness. One approach involves introducing photosensitizers like benzophenone groups into the polymer structure. [, ] These groups absorb light energy and transfer it to the NBD units, thereby increasing the efficiency of the NBD-to-QC conversion. Another strategy focuses on incorporating donor-acceptor NBD (D-A NBD) units. These units, created by adding electron-donating or electron-withdrawing groups to the NBD structure, exhibit enhanced light absorption and isomerization rates. [, , , ]

Q5: How is the energy storage capacity of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid evaluated?

A: Differential scanning calorimetry (DSC) is a common technique to determine the energy storage capacity of these polymers. [, ] By analyzing the heat released during the reverse isomerization of QC back to NBD, researchers can quantify the stored energy. Studies indicate that the stored energy in the quadricyclane groups of these polymers can reach around 45–55 kJ/mol. []

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